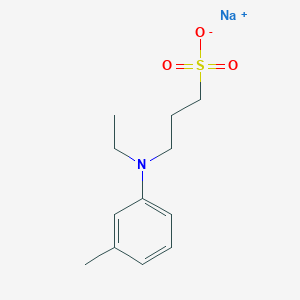

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

説明

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, also known as 3-(N-Ethyl-m-toluidino)propanesulfonic acid sodium salt, is a chemical compound with the empirical formula C12H18NNaO3S . It is a water-soluble reagent used for the enzymatic photometric determination of hydrogen peroxide .

Molecular Structure Analysis

The molecular weight of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is 279.33 . The SMILES string representation is [Na+].CCN(CCCS([O-])(=O)=O)c1cccc©c1 .Physical And Chemical Properties Analysis

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is a water-soluble compound . It is suitable for UV/Vis spectroscopy and contains 5-8% water impurities .科学的研究の応用

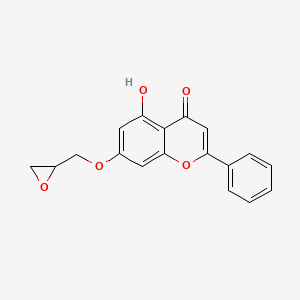

Functional Material Applications : Oxiranemethanesulfonic acid sodium salt, a derivative of 1-propanesulfonic acid, which is related to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, is used in producing functional materials. These include applications as a gelling agent, emulsifier, photosensitive material, and dye-protective agent due to its molecular structure containing both epoxy and hydrophilic sulfonate groups (Chen Zheng-guo, 2005).

Electrochemical Applications : Polyaniline salts synthesized with sulfonate compounds demonstrate higher redox cyclability compared to unsubstituted polyaniline. This suggests potential applications in electrochemical devices (Eunkyoung Kim et al., 1994).

Surface Activity Research : Sodium 3-alkoxy and 3-[alkylmono(di)(oxyethylene)oxy] -2-hydroxy-1-propanesulfonates, structurally similar to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, exhibit notable surface-active properties. This opens avenues for their application in detergents and surfactants (M. Shi et al., 1993).

Textile Industry Applications : Chemical modification of cotton with propane sultone, which is structurally related to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, shows potential in the textile industry. This process enhances the sulfur content of fabrics treated in organic solvents (T. L. Ward et al., 1972).

Energy Storage Applications : In the context of energy storage, sodium-ion conducting gel polymer electrolytes using sodium salts show promising results in electric double-layer capacitors, demonstrating excellent thermal stability and electrochemical performance (Jingwei Wang et al., 2020).

Molecular Conformation Studies : Investigations into the conformational behavior of sodium 1-propanesulfonate provide insights into molecular structures and interactions, which are crucial for various chemical applications (K. Ohno et al., 2000).

Polymer Science Research : The development of polyaniline salts with sulfonates like Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate for supercapacitor applications highlights their significance in advanced polymer research (Ravi Bolagam et al., 2014).

Drag Reduction Research : Water-soluble polyampholytes, including sodium 2-acrylamido-2-methyl-propanesulfonate and related compounds, have been studied for their potential in drag reduction, which is critical in fluid dynamics and industrial applications (Pavneet S. Mumick et al., 1994).

Molecular Electronics : Sodium 3-mercapto-1-propanesulfonate and similar compounds have been employed in the alignment of cationic donor-bridge-acceptor molecules on anionic surfaces, indicating potential in the field of molecular electronics (G. Ashwell et al., 2006).

Biomedical Applications : The study of gold nanoparticles functionalized by sodium 3-mercapto-1-propanesulfonate for drug delivery demonstrates their potential in novel therapeutic approaches (A. Rossi et al., 2016).

作用機序

Target of Action

The primary target of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, also known as TOPS, is hydrogen peroxide (H2O2) . This compound is widely used in diagnostic and biochemical testing, mainly for the colorimetric determination of uric acid and cholesterol .

Mode of Action

TOPS interacts with its target, hydrogen peroxide, in the presence of peroxidase enzymes. This interaction triggers an oxidative coupling reaction with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolinone hydrazone (MBTH), forming a highly stable colored dye . The intensity of the color produced correlates with the concentration of hydrogen peroxide, allowing for quantitative analysis .

Biochemical Pathways

The biochemical pathway involved in the action of TOPS is the enzymatic photometric determination of hydrogen peroxide . In this pathway, the substrate is oxidized by its respective oxidase enzyme, producing hydrogen peroxide. The concentration of hydrogen peroxide corresponds to the substrate concentration, which can be determined through the colorimetric reaction involving TOPS .

Pharmacokinetics

Given its high water solubility , it can be inferred that TOPS may have good bioavailability.

Result of Action

The result of the action of TOPS is the formation of a colored dye, the intensity of which is directly proportional to the concentration of hydrogen peroxide present in the sample . This allows for the quantitative determination of substances like uric acid and cholesterol in diagnostic and biochemical tests .

Action Environment

The action of TOPS is influenced by environmental factors such as pH and temperature, which can affect the efficiency of the enzymatic reactions involved. Furthermore, the stability of TOPS is enhanced due to its high water solubility . .

特性

IUPAC Name |

sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZLCEFCAHNYIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)

![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)